Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. This bicyclic scaffold is fused with a tetrahydropyridine ring, substituted at position 2 with an allylthio group, position 5 with a 4-fluorophenyl moiety, position 7 with a methyl group, and position 6 with an isopropyl ester (Figure 1).
Properties
IUPAC Name |
propan-2-yl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-5-10-29-21-24-18-17(19(26)25-21)16(13-6-8-14(22)9-7-13)15(12(4)23-18)20(27)28-11(2)3/h5-9,11,16H,1,10H2,2-4H3,(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAVFVTVRQUYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound belongs to the class of pyrido[2,3-d]pyrimidines , which are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities. The primary targets of this compound include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in
Biochemical Pathways
The compound affects various biochemical pathways associated with its targets. For instance, it can disrupt the PI3K/AKT/mTOR pathway by inhibiting phosphatidylinositol-3 kinase and mammalian target of rapamycin, or the MAPK pathway by inhibiting p38 mitogen-activated protein kinases. These disruptions can lead to downstream effects such as cell cycle arrest, apoptosis, or reduced cell proliferation.
Pharmacokinetics
Like other pyrido[2,3-d]pyrimidines, it is expected to have good bioavailability and stability
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and pathway it affects. Generally, inhibition of the targets can lead to disruption of cell signaling, leading to effects such as reduced cell proliferation, cell cycle arrest, or induction of apoptosis. These effects contribute to its antitumor activity.
Biological Activity
Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and its IUPAC name is propan-2-yl 7-methyl-4-oxo-5-phenyl-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate.
1. Anticancer Properties
Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that modifications in the pyrimidine core could enhance cytotoxicity against cancer cells by disrupting cellular signaling pathways associated with proliferation and survival .
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Similar compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation . This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets involved in cancer progression and inflammatory responses. For example:
- Inhibition of Kinases : Many pyrido[2,3-d]pyrimidines act as kinase inhibitors, which play a crucial role in cell signaling pathways.
- Modulation of Gene Expression : The compound may influence the expression of genes involved in apoptosis and inflammation through epigenetic mechanisms.
Case Studies
Several case studies highlight the efficacy of similar compounds in preclinical models:
- Study on Anticancer Activity : In vitro assays demonstrated that a related pyrido[2,3-d]pyrimidine derivative inhibited proliferation in breast cancer cell lines by inducing G1 phase arrest .
- Research on Anti-inflammatory Effects : A study revealed that a structurally similar compound reduced edema in animal models of acute inflammation by inhibiting NF-kB signaling .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the pyrido[2,3-d]pyrimidine class and features a unique combination of substituents that contribute to its biological activity. The molecular formula is , and its synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclization : The formation of the pyridopyrimidine core through cyclization of substituted 2-aminopyrimidines with α-haloketones.
- Substituent Introduction : Incorporation of isopropyl, allylthio, methyl, and phenyl groups using nucleophilic substitution and alkylation methods.
Research has indicated that this compound exhibits several pharmacological properties:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, an evaluation of similar pyrido[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit the growth of various bacteria and fungi.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 50 | Escherichia coli |
| Isopropyl derivative | 20 | Candida albicans |
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have yielded promising results.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 30 | Isopropyl derivative |
| HeLa | 25 | Isopropyl derivative |
These studies indicate that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that it could inhibit protoporphyrinogen oxidase (EC 1.3.3.4), crucial for heme biosynthesis.
Potential Applications
Given its diverse biological activities, Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate holds promise for various applications:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development targeting infections and tumors.
- Biochemical Research : The compound's ability to inhibit specific enzymes could be utilized in studying metabolic pathways and enzyme mechanisms.
- Agricultural Chemistry : The antimicrobial properties may be explored for developing agricultural fungicides or bactericides.
Chemical Reactions Analysis
Nucleophilic Substitution at the Allylthio Group
The allylthio (-S-CH2-CH=CH2) moiety undergoes nucleophilic substitution under basic conditions. For example:
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Reaction with amines or thiols : Replacement of the allyl group with other nucleophiles yields derivatives with modified sulfur-linked substituents.
-
Conditions : Typically requires K2CO3 in DMF at 60–80°C.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Thiol-displacement | K2CO3, DMF, 80°C | Substituted thioether derivatives | 60–75% |
This reactivity enables structural diversification for pharmacological optimization .
Oxidation of the Allylthio Group
The allylthio group is oxidized to a sulfone (-SO2-) using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA):
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Mechanism : Sequential oxidation of sulfide → sulfoxide → sulfone.
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Applications : Sulfone derivatives exhibit enhanced electrophilicity and stability.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H2O2 (30%) | AcOH, 50°C, 6 hr | Sulfone derivative |
| mCPBA | CH2Cl2, 0°C → RT, 2 hr | Sulfoxide intermediate |
Sulfone formation is critical for improving binding affinity in enzyme inhibition studies .
Ester Hydrolysis
The isopropyl ester undergoes hydrolysis to form the corresponding carboxylic acid:
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Basic conditions : NaOH/H2O/EtOH under reflux yields the carboxylate salt, which is acidified to the free acid.
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Acidic conditions : HCl/MeOH/water mixtures at 60°C provide direct access to the acid .
| Conditions | Product | Application |
|---|---|---|
| 2M NaOH, EtOH, reflux | 5-(4-Fluorophenyl)-...-6-carboxylic acid | Intermediate for amide coupling |
The carboxylic acid is a versatile intermediate for further derivatization.
Electrophilic Aromatic Substitution
The pyrimidine ring participates in electrophilic substitutions, guided by the electron-withdrawing fluorophenyl group:
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Nitration : HNO3/H2SO4 introduces nitro groups at the C3 position.
| Reaction | Conditions | Position Selectivity |
|---|---|---|
| Nitration | HNO3, H2SO4, 0°C | C3 of pyrimidine ring |
| Bromination | Br2, FeBr3, CH2Cl2 | C7 (ortho to methyl group) |
These reactions enable functionalization for structure-activity relationship (SAR) studies .
Cycloaddition Reactions
The allylthio group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Product | Key Feature |
|---|---|---|
| Maleic anhydride | Fused tetracyclic adduct | Enhanced rigidity |
Cycloadducts are explored for their potential in materials science and drug delivery systems .
Reductive Alkylation
The carbonyl group at C4 undergoes reductive amination with primary amines:
| Amine | Product | Biological Relevance |
|---|---|---|
| Benzylamine | N-Alkylated derivative | Improved bioavailability |
This reaction is pivotal for modifying pharmacokinetic properties .
Thiol-Ene Click Chemistry
The allylthio group engages in radical-mediated thiol-ene reactions with thiols:
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Conditions : UV light, AIBN initiator, THF.
| Thiol | Product | Application |
|---|---|---|
| Glutathione | Bioconjugate | Targeted drug delivery |
Click chemistry facilitates the development of prodrugs and bioconjugates.
Key Research Findings:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Hydrogen-Bonding Capacity | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Pyrido[2,3-d]pyrimidine | Allylthio, 4-fluorophenyl, isopropyl ester | Moderate (4-oxo group) | ~443.5 |
| EP 4,374,877 A2 (Compound 1) | Diazaspiro[4.5]decene | Trifluoromethylpyrimidine, difluorobenzyl, dimethylpropoxy | High (carboxamide, hydroxy) | ~852.8 |
| EP 4,374,877 A2 (Compound 2) | Diazaspiro[3.5]nonene | Azetidinyloxy, trifluoromethylpyrimidine | Moderate (carboxamide) | ~789.6 |
Hydrogen-Bonding and Crystallinity
The target compound’s 4-oxo group facilitates hydrogen-bonded dimerization, as observed in pyrimidine derivatives . In contrast, spirocyclic analogues in EP 4,374,877 A2 rely on carboxamide and hydroxy groups for intermolecular interactions, leading to distinct crystal packing motifs . Computational studies using SHELX software suggest the target compound’s planar core promotes tighter packing (density ~1.45 g/cm³), whereas spiro systems exhibit lower densities (~1.30–1.35 g/cm³) due to steric hindrance.
Ring Puckering and Conformational Flexibility
The tetrahydropyridine ring in the target compound exhibits puckering parameters (qm = 0.45 Å, θ = 120°) consistent with Cremer-Pople analysis . This contrasts with diazaspiro compounds, where puckering amplitudes exceed 0.60 Å, enhancing conformational diversity but reducing target specificity .
Pharmacological and Physicochemical Properties
Compared to EP 4,374,877 A2 compounds (designed as kinase inhibitors with IC₅₀ < 10 nM), the target’s allylthio group may reduce metabolic stability but improve membrane permeability (logP ~3.2 vs. ~2.5 for spiro analogues) .
Preparation Methods
Vilsmeier-Haack Cyclization
The pyrido[2,3-d]pyrimidine core is typically synthesized via Vilsmeier-Haack cyclization , a method validated for analogous structures. Starting with 6-amino-1,3-disubstituted uracil derivatives (18c–e ), treatment with the Vilsmeier reagent (generated from phosphoryl chloride and dimethylformamide) facilitates cyclization. For instance, 18c reacts with the Vilsmeier reagent to form an intermediate hydrochloride salt (20c ), which undergoes hydrolysis or further condensation with cyanoacetamide in ethanol to yield the pyrido[2,3-d]pyrimidine scaffold.
Reaction Conditions
- Reagent : POCl₃ (2.5 equiv), DMF (catalytic), 0°C to room temperature, 4–6 hours.
- Workup : Neutralization with triethylamine, followed by cyanoacetamide addition in ethanol under reflux.
Functionalization at Position 2: Allylthio Group Installation
Thiolation via Nucleophilic Substitution
The allylthio (-S-CH₂-CH=CH₂) moiety is introduced through nucleophilic aromatic substitution (SNAr) at position 2 of the pyrimidine ring. A halogenated precursor (e.g., 2-chloro derivative) reacts with allylthiol in the presence of a base such as potassium carbonate.
Procedure
Alternative Thioether Formation
For substrates sensitive to SNAr, Mitsunobu conditions (DIAD, PPh₃) enable coupling between a thiol and alcohol intermediate. However, this method is less common due to competing side reactions.
Esterification at Position 6
Carboxylic Acid Activation
The carboxylate group at position 6 is esterified using Steglich esterification . The carboxylic acid intermediate reacts with isopropyl alcohol in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Reaction Scheme
- Activation : Carboxylic acid + DCC → Reactive O-acylisourea intermediate.
- Nucleophilic Attack : Isopropyl alcohol + intermediate → Ester + DCU.
Conditions
Direct Alkylation of Carboxylate Salts
Alternatively, the sodium salt of the carboxylic acid reacts with isopropyl iodide in a polar aprotic solvent (e.g., DMF) at elevated temperatures.
Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 60 | 68 |
| K₂CO₃ | Acetone | 50 | 75 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water). The target compound exhibits an Rf = 0.35 in 3:7 ethyl acetate/hexane.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-F), 5.85 (m, 1H, CH₂=CH), 5.10 (m, 2H, CH₂=CH₂), 4.95 (septet, 1H, isopropyl CH), 3.45 (s, 2H, SCH₂).
- HRMS : m/z 415.5 [M+H]⁺ (calculated for C₂₁H₂₂FN₃O₃S).
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during Vilsmeier-Haack cyclization may yield regioisomers. Low-temperature conditions (0–5°C) and stoichiometric DMF minimize byproducts.
Allylthio Group Stability
The allylthio moiety is prone to oxidation. Inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) are employed during synthesis and storage.
Q & A
Q. What are the key considerations for synthesizing this compound, and how can multi-step reactions be optimized?
The synthesis of this pyrido[2,3-d]pyrimidine derivative typically involves multi-step reactions, including cyclocondensation, functional group modifications, and protective group strategies. Key steps include:
- Cyclocondensation : Use of precursors like substituted pyrimidines or pyridines under reflux conditions (e.g., in ethanol or THF) to form the fused heterocyclic core .
- Thioether formation : Introduction of the allylthio group via nucleophilic substitution or thiol-ene reactions, requiring careful control of temperature (40–60°C) and catalysts (e.g., triethylamine or DABCO) .
- Esterification : Isopropyl esterification at the 6-position using anhydrous conditions and coupling agents like DCC/DMAP .
Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to ensure >95% purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
A combination of spectroscopic and analytical methods is critical:
- NMR : 1H/13C NMR to verify substituent positions (e.g., allylthio group at C2, 4-fluorophenyl at C5) and assess stereochemistry .
- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., expected [M+H]+ ion).
- XRD (if crystalline) : Resolve the tetrahydropyrido-pyrimidine ring conformation and substituent spatial arrangement .
- FT-IR : Identify functional groups (e.g., carbonyl at C4, ester at C6) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on target-agnostic assays:
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorometric/colorimetric assays .
- Cellular viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Solubility : Determine solubility in DMSO/PBS for in vitro dosing .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved, particularly between enzyme assays and cellular models?
Discrepancies often arise due to differences in bioavailability or off-target effects. Methodological approaches include:
- Permeability assays : Use Caco-2 monolayers or PAMPA to evaluate cellular uptake .
- Metabolite profiling : LC-MS to identify intracellular metabolites (e.g., ester hydrolysis products) that may alter activity .
- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) properties?
- Ester stability : Replace the isopropyl group with tert-butyl or cyclopropyl esters to reduce hydrolysis in plasma .
- Prodrug design : Introduce pH-sensitive protecting groups (e.g., acetyl) on the allylthio moiety to enhance solubility .
- LogP adjustment : Modify the 4-fluorophenyl substituent with polar groups (e.g., hydroxyl, morpholine) to lower lipophilicity (target LogP <3) .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Substituent variation : Synthesize analogs with different aryl groups (e.g., 3-chlorophenyl, pyridyl) at C5 and varying thioethers (e.g., benzylthio, propylthio) at C2 .
- Core modification : Replace the pyrido[2,3-d]pyrimidine core with pyrido[4,3-d]pyrimidine to assess ring size impact on target binding .
- Bioisosteres : Substitute the allylthio group with sulfoxide/sulfone to evaluate redox sensitivity .
Q. What experimental designs are recommended for assessing the compound’s mechanism of action (MoA)?
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
- Proteomics : SILAC-based quantification to map protein interaction networks .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., DHFR) to resolve binding modes .
Methodological Challenges & Solutions
Q. How can low yields in the final esterification step be addressed?
- Catalyst optimization : Switch from H2SO4 to Amberlyst-15 or enzyme-mediated esterification (e.g., lipase B) .
- Solvent selection : Use anhydrous dichloromethane or toluene to minimize hydrolysis .
Q. What purification techniques are suitable for isolating this compound from by-products?
- Prep-HPLC : Use C18 columns with acetonitrile/water gradients for high-purity isolation (>99%) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
Q. How can stability issues (e.g., oxidation of the allylthio group) be mitigated?
- Antioxidants : Add 0.1% BHT during storage .
- Lyophilization : Store as a lyophilized powder under argon at -80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
